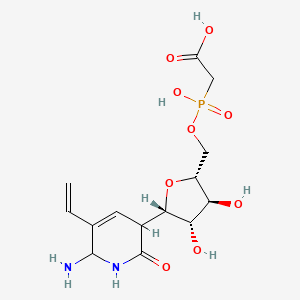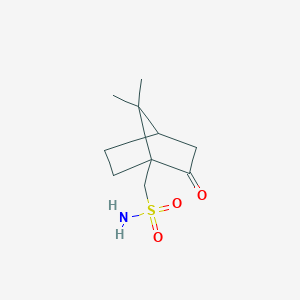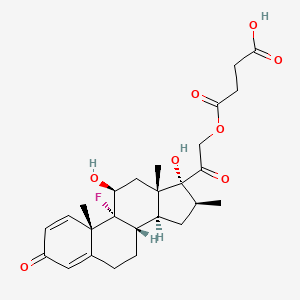
Nevirapine quinone methide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nevirapine quinone methide is a reactive metabolite derived from nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. This compound has garnered significant attention due to its role in the bioactivation of nevirapine, leading to various toxicological effects, including liver injury and skin rashes .
準備方法
Synthetic Routes and Reaction Conditions: Nevirapine quinone methide is typically formed through the metabolic activation of nevirapine. The process involves the cytochrome P450-catalyzed dehydrogenation of nevirapine, leading to the formation of the quinone methide intermediate . This intermediate can then react with nucleophiles such as glutathione, forming conjugates .
Industrial Production Methods: Industrial production of this compound is not common due to its highly reactive and unstable nature. Instead, it is primarily studied in laboratory settings where controlled conditions allow for its generation and analysis .
化学反応の分析
Types of Reactions: Nevirapine quinone methide undergoes several types of chemical reactions, including:
Oxidation: The formation of this compound itself is an oxidative process catalyzed by cytochrome P450 enzymes.
Conjugation: The quinone methide intermediate can react with nucleophiles such as glutathione, forming sulfhydryl conjugates.
Common Reagents and Conditions:
Reagents: Cytochrome P450 enzymes, glutathione, and other nucleophiles.
Conditions: The reactions typically occur under physiological conditions within the liver microsomes.
Major Products Formed:
Glutathione Conjugates: These are the primary products formed when this compound reacts with glutathione.
科学的研究の応用
Nevirapine quinone methide has several scientific research applications, including:
Toxicology: It is extensively studied to understand the mechanisms of nevirapine-induced liver injury and skin rashes
Pharmacology: Research on this compound helps in elucidating the metabolic pathways and bioactivation processes of nevirapine.
Drug Development: Insights gained from studying this compound can aid in the design of safer antiretroviral drugs with reduced toxicological profiles.
作用機序
Nevirapine quinone methide exerts its effects through covalent binding to cellular macromolecules. The formation of this reactive intermediate involves the cytochrome P450-catalyzed dehydrogenation of nevirapine . The quinone methide intermediate can then react with nucleophiles such as glutathione, leading to the formation of conjugates . This covalent binding is believed to be responsible for the toxicological effects observed with nevirapine, including liver injury and skin rashes .
類似化合物との比較
Nevirapine quinone methide is unique due to its specific formation from nevirapine and its associated toxicological effects. Similar compounds include other quinone methide intermediates formed from different drugs, such as:
Acetaminophen Quinone Methide: Formed from the metabolism of acetaminophen and associated with liver toxicity.
Tamoxifen Quinone Methide: Formed from the metabolism of tamoxifen and associated with DNA adduct formation and carcinogenicity.
These compounds share the common feature of being reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicological effects.
特性
CAS番号 |
1061160-22-2 |
|---|---|
分子式 |
C15H12N4O |
分子量 |
264.28 g/mol |
IUPAC名 |
2-cyclopropyl-7-methylidene-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,8,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H12N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,1,4-5H2 |
InChIキー |
OBSDFAOEJNYEFX-UHFFFAOYSA-N |
正規SMILES |
C=C1C=CN=C2C1=NC(=O)C3=C(N2C4CC4)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















